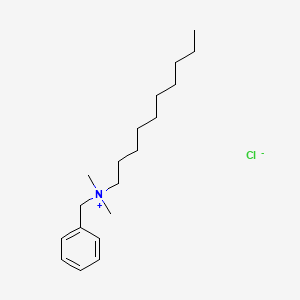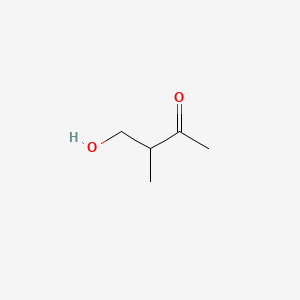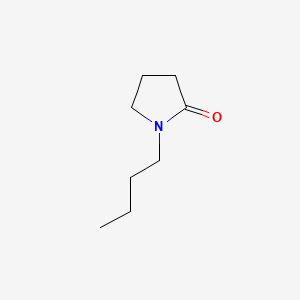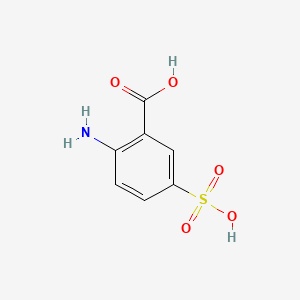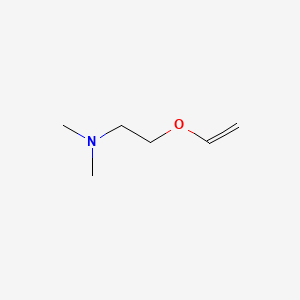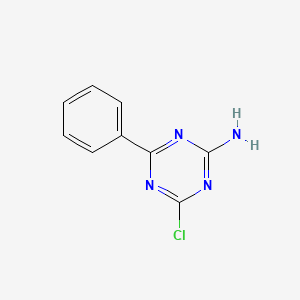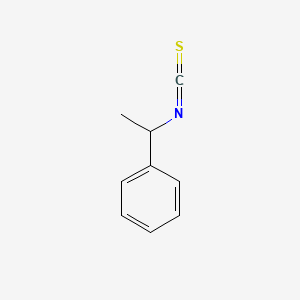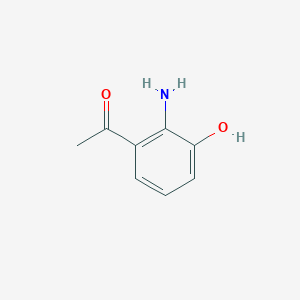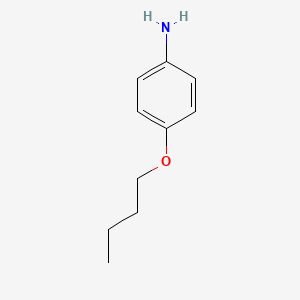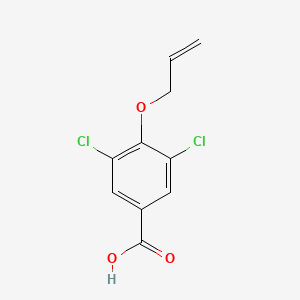
1-アセチル-2-ピロリドン
概要
説明
Synthesis Analysis
The synthesis of N-Acetyl-2-pyrrolidone derivatives and related compounds involves several efficient methodologies. For instance, 2-Pyridones, 2-quinolinones, and 1-isoquinolinones, which are structurally related to N-Acetyl-2-pyrrolidone, can be synthesized using bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) as an activating agent, highlighting a general and efficient approach for the synthesis of these hydroxyl N-heteroarenes (Wang et al., 2016). Additionally, radical cyclization of 1,n-enynes and 1,n-dienes presents an attractive method for the synthesis of 2-pyrrolidones, demonstrating the compound’s synthesis versatility and its derivatives’ broad applicability (Jiang et al., 2021).
Molecular Structure Analysis
The molecular structure of 2-pyrrolidone-N-acetamide has been detailed through X-ray analysis, revealing a planar 2-pyrrolidone ring and amide group with almost perpendicular planes. This structural arrangement facilitates certain physical and chemical properties that are significant for its applications (Bandoli et al., 1981).
Chemical Reactions and Properties
N-Acetyl-2-pyrrolidone participates in various chemical reactions, underpinning its role in synthesizing diverse compounds. For instance, the synthesis of 2-(substituted amino)-8-azachromones from 4,6-diaryl-2-pyridones showcases its utility in creating compounds of broad structural diversity, highlighting its chemical reactivity and potential for generating functionally diverse molecules (Saulnier et al., 2020).
Physical Properties Analysis
The physical properties of N-Acetyl-2-pyrrolidone, such as solubility and boiling point, are influenced by its molecular structure. Studies on related compounds, like N-Methyl-2-pyrrolidone (NMP), demonstrate the importance of molecular interactions in determining physical properties. For example, NMP's structure, dictated by its dipole moment, influences its solvation properties, which can be extrapolated to understand N-Acetyl-2-pyrrolidone’s physical behaviors (Basma et al., 2018).
Chemical Properties Analysis
The chemical properties of N-Acetyl-2-pyrrolidone are essential for its role in various applications. The mechanochemical synthesis and characterization of Praziquantel solvates with 2-pyrrolidone highlight the compound's ability to form stable chemical structures and its reactivity with other compounds, providing insight into its chemical behavior and potential applications (Zanolla et al., 2021).
科学的研究の応用
抗菌活性
1-アセチル-2-ピロリドン: 誘導体は、抗菌特性について研究されています。これらの化合物は、さまざまな微生物病原体に対して有効性を示しています。 1-アセチル-2-ピロリドンの構造により、細菌や真菌に対して強力なさまざまな誘導体の合成が可能になり、新しい抗菌剤の開発のための道筋を提供します .
抗癌活性
研究によると、ピロリドン誘導体は抗癌活性を持つことが示されています。特定の化合物における1-アセチル-2-ピロリドン部分の存在は、癌細胞の増殖阻害と関連付けられています。 これは、新しい抗癌剤を設計するための貴重な足場となります .
抗炎症活性
1-アセチル-2-ピロリドン誘導体の抗炎症の可能性は非常に高いです。 これらの化合物は、新しい抗炎症薬の開発に使用でき、さまざまな炎症性疾患の治療に有益となる可能性があります .
抗うつ活性
1-アセチル-2-ピロリドンの誘導体は、抗うつ効果について調査されています。 ピロリドンの複素環式薬剤フォアは、うつ病の治療に使用される多くの薬物の重要な特徴であり、1-アセチル-2-ピロリドンは新規抗うつ剤の合成において役割を果たす可能性を示唆しています .
抗HCV活性
C型肝炎ウイルス(HCV)との戦いは、1-アセチル-2-ピロリドン誘導体を潜在的な抗HCV剤として調査するようになりました。 HCVの複製を阻害する能力は、さらなる薬物開発のための有望な候補となっています .
工業用途
医薬品以外に、1-アセチル-2-ピロリドンは工業的な用途が見られます。 その誘導体は、さまざまなアルカロイドや珍しいβ-アミノ酸の合成に使用され、これらは医薬品化学や有機化学において重要です .
酵素阻害
1-アセチル-2-ピロリドン誘導体は、さまざまな酵素阻害効果を持っています。 コリンエステラーゼや炭酸脱水酵素などの酵素の阻害を研究するために使用されており、アルツハイマー病や緑内障などの疾患の治療法の開発に不可欠です .
薬理学研究
1-アセチル-2-ピロリドンのピロリジンコアは、薬理学において不可欠です。これは、薬物研究開発の中間体として役立ち、新しい薬物候補となりうる分子の作成を支援します。 このコアは、多くの生物活性分子やアルカロイドに存在し、創薬におけるその重要性を強調しています .
Safety and Hazards
将来の方向性
The future of N-Acetyl-2-pyrrolidone and related compounds appears promising. For instance, BASF has announced plans to produce more N-(2-Hydroxyethyl)-2-Pyrrolidone (HEP) and N-Octyl-2-Pyrrolidone (NOP) due to growing demand in various industries . Additionally, research is ongoing to develop biosynthetic pathways for 2-pyrrolidone and its derivatives .
作用機序
Target of Action
It’s known that pyrrolidone derivatives can interact with various biological targets .
Mode of Action
It’s known that pyrrolidone derivatives can interact with their targets, leading to various biological effects .
Biochemical Pathways
A biosynthetic pathway for 2-pyrrolidone has been established in Corynebacterium glutamicum, which involves the expression of glutamate decarboxylase (Gad) mutant and β-alanine CoA transferase (Act). This activates spontaneous dehydration cyclization of GABA to form 2-pyrrolidone .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
Pyrrolidone derivatives have been shown to possess various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Acetyl-2-pyrrolidone. For instance, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the environment.
特性
IUPAC Name |
1-acetylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHUPYSUKYAIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239321 | |
| Record name | 2-Pyrrolidinone, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932-17-2 | |
| Record name | 1-Acetyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-2-pyrrolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-2-pyrrolidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrrolidinone, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Acetyl-2-pyrrolidone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2S7T2BKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Acetyl-2-pyrrolidone in the polymerization of 2-pyrrolidone?
A: 1-Acetyl-2-pyrrolidone acts as an activator in the anionic polymerization of 2-pyrrolidone. [, ] This means it enhances the reactivity of the initiator, potassium 2-pyrrolidonate, leading to more efficient polymerization. []
Q2: How does 1-Acetyl-2-pyrrolidone influence the polymerization process?
A: Research suggests that using 1-Acetyl-2-pyrrolidone, combined with a specific temperature control strategy (transient cooling), leads to a significant increase in both the conversion of 2-pyrrolidone to polymer and the molecular weight of the resulting poly(2-pyrrolidone). [] The exact mechanism of this effect is still under investigation.
Q3: Are there other activators used in the anionic polymerization of 2-pyrrolidone?
A: Yes, besides 1-Acetyl-2-pyrrolidone, other compounds like 1-(1-pyrrolin-2-yl)-2-pyrrolidone and 1-benzoyl-2-pyrrolidone have been studied as activators for this type of polymerization. [] Carbon dioxide has also demonstrated acceleration capabilities in this context. []
Q4: What is the 'ceiling temperature' in polymerization and how does it relate to 1-Acetyl-2-pyrrolidone?
A: The ceiling temperature (T1) represents the temperature above which the polymerization reaction will not proceed, even in the presence of an initiator and activator. [] Research has investigated the T1 of 2-pyrrolidone polymerization with different initiation systems, including those using 1-Acetyl-2-pyrrolidone. []
Q5: Is 1-Acetyl-2-pyrrolidone used in any analytical applications?
A: While not directly involved in analysis, derivatives of 1-Acetyl-2-pyrrolidone, specifically (R, S) N-acetyl-2-pyrrolidone-5-carboxylic acid benzylamide, have been explored for their anticonvulsant activity. [] Analytical methods, including spectrophotometry, HPLC, and acidimetric methods, have been developed for the qualitative and quantitative analysis of this derivative. [] This suggests potential applications in pharmaceutical analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)

